
CMI977
Vue d'ensemble
Description
This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and other inflammatory diseases . LDP-977 is a single enantiomer with an all-trans (2S,5S) configuration, making it highly specific and effective in its action .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du LDP-977 implique plusieurs étapes clés:
Réaction de condensation : Le processus commence par la condensation de la (S)-4-(hydroxyméthyl)butyrolactone et du 4-fluorophénol en présence de diisopropylazodicarboxylate et de triphénylphosphine dans des conditions de Mitsunobu.
Silylation : Le lactol est converti en éther silylé par traitement avec du chlorure de tert-butyldiméthylsilyle et de l'imidazole.
Condensation avec l'acétylène : L'éther silylé est ensuite mis à réagir avec l'acétylure de lithium dérivé de l'acétylène, ce qui donne un composé qui est ensuite traité pour obtenir l'isomère trans souhaité.
Déprotection et condensation finale : L'isomère trans est déprotégé et condensé avec de la N,O-bis(phénoxycarbonyl)hydroxylamine pour fournir le dérivé d'acide hydroxamique, qui est ensuite déprotégé et substitué pour produire le LDP-977.
Méthodes de production industrielle
La production industrielle du LDP-977 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification efficaces pour assurer un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Mukaiyama Oxidative Cyclization for trans-THF Ring Formation
The construction of the trans-tetrahydrofuran (THF) ring in CMI-977 is achieved via a Mukaiyama oxidative cyclization. This reaction converts homoallylic alcohol 15 into the trans-THF intermediate 14 with high diastereoselectivity.
Reaction Conditions:
-
Catalyst: Mn(OAc)·2HO
-
Oxidizing Agent: O (bubbling)
-
Solvent: Acetic acid (AcOH)
-
Yield: 85%
Mechanistic Insight:
The reaction proceeds through a radical pathway, where Mn(III) initiates oxidation, forming a radical intermediate that cyclizes to generate the trans-THF ring. The stereochemical outcome is controlled by the conformation of the starting homoallylic alcohol .
Seyferth-Gilbert Homologation for Acetylene Formation
The terminal acetylene 7 is synthesized via Seyferth-Gilbert homologation using the Bestmann-Ohira reagent.
Reaction Conditions:
-
Reagent: 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
-
Base: KCO
-
Solvent: Methanol
-
Yield: 78%
Mechanism:
The aldehyde derived from alcohol 14 reacts with the Bestmann-Ohira reagent, undergoing a -shift to form the acetylene .
Mitsunobu Reaction for Final Coupling
The acetylene intermediate 4 is coupled with hydroxycarbamate 12 using a Mitsunobu reaction to install the N-hydroxy urea moiety.
Reaction Conditions:
-
Reagents: DIAD (diisopropyl azodicarboxylate), PPh
-
Solvent: THF
-
Yield: 65%
Key Observations:
-
Stereochemical retention at the alcohol center is observed.
-
The reaction is sensitive to moisture, requiring anhydrous conditions .
Reaction Optimization and Design of Experiments (DoE)
While not directly part of CMI-977’s synthesis, reaction optimization strategies like DoE (e.g., face-centered central composite designs) are critical in scaling stereoselective processes. For example:
Applications De Recherche Scientifique
LDP-977 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of lipoxygenase inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Being developed as a therapeutic agent for chronic asthma and other inflammatory diseases.
Mécanisme D'action
LDP-977 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By blocking this pathway, LDP-977 reduces the production of leukotrienes, thereby mitigating inflammation. The molecular targets include the active site of 5-lipoxygenase and associated cofactors .
Comparaison Avec Des Composés Similaires
Composés similaires
Zileuton : Un autre inhibiteur de la 5-lipooxygénase utilisé dans le traitement de l'asthme.
MK-886 : Un inhibiteur de la protéine d'activation de la 5-lipooxygénase (FLAP).
Pranlukast : Un antagoniste des récepteurs des leucotriènes.
Unicité du LDP-977
Le LDP-977 est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la 5-lipooxygénase. Sa configuration d'énantiomère unique améliore son activité biologique et réduit les effets secondaires potentiels par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
1-[4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-ynyl]-1-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c17-12-4-6-13(7-5-12)22-11-15-9-8-14(23-15)3-1-2-10-19(21)16(18)20/h4-7,14-15,21H,2,8-11H2,(H2,18,20)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANONWCPCKIWEC-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MLN977 is a second generation compound in the class of asthma therapies known as 5-LO inhibitors, which block the production of leukotrienes. Leukotrienes are major mediators of the inflammatory response. | |
Record name | MLN-977 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
175212-04-1 | |
Record name | MLN-977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175212041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLN-977 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MLN-977 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNR0T3Q498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.